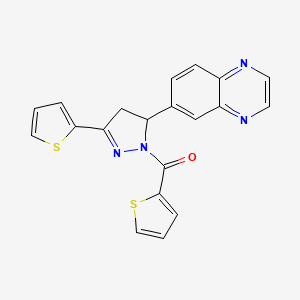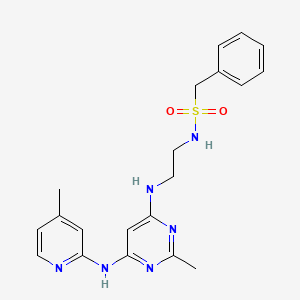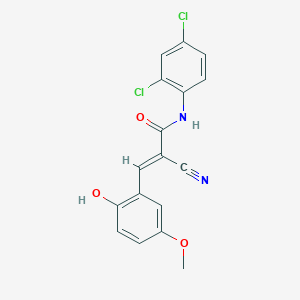
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide, also known as DMDD, is a synthetic compound that has been studied for its potential therapeutic applications. DMDD has been shown to have anti-inflammatory and anti-cancer properties, which makes it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide is not fully understood. However, it has been suggested that (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide may work by inhibiting the activity of certain enzymes that are involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of certain inflammatory cytokines, which are involved in the inflammatory response. (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide has also been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to have low toxicity, which makes it a safe compound for use in lab experiments. Another advantage is that it has been shown to have good stability, which makes it a reliable compound for use in lab experiments. One limitation is that (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide is a synthetic compound, which makes it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the research of (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide. One direction is to further study its anti-inflammatory properties and potential therapeutic applications for the treatment of inflammatory diseases. Another direction is to further study its anti-cancer properties and potential therapeutic applications for the treatment of various types of cancer. Additionally, future research could focus on the development of new synthetic compounds that are similar to (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide and have potential therapeutic applications.
Méthodes De Synthèse
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 2,4-dichlorobenzonitrile with 2-hydroxy-5-methoxybenzaldehyde to form an intermediate compound. The intermediate compound is then reacted with acetylacetone in the presence of a base to form (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide.
Applications De Recherche Scientifique
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide has also been shown to have anti-cancer properties, which makes it a potential candidate for the treatment of various types of cancer.
Propriétés
IUPAC Name |
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-24-13-3-5-16(22)10(7-13)6-11(9-20)17(23)21-15-4-2-12(18)8-14(15)19/h2-8,22H,1H3,(H,21,23)/b11-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKDVPHMDKJHSK-IZZDOVSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

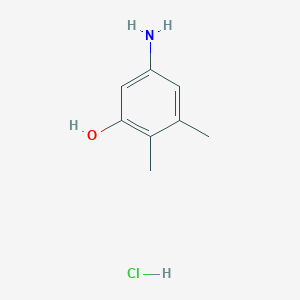
![3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide](/img/structure/B2370168.png)
![2-Chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2370169.png)
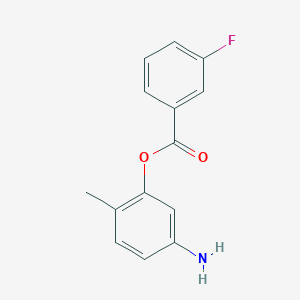
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(5-methylfuran-2-yl)-4-[4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2370171.png)
![6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2370172.png)
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2370175.png)
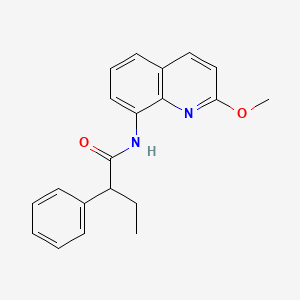
![4-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B2370177.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2370180.png)
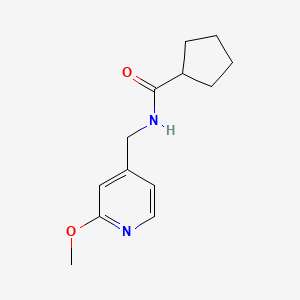
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2370182.png)
